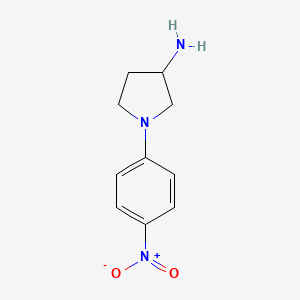
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of chloro and trifluoromethyl groups enhances its chemical reactivity and potential for diverse applications .
Métodos De Preparación
The synthesis of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trifluoroacetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its chemical properties.
Aplicaciones Científicas De Investigación
5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The presence of chloro and trifluoromethyl groups enhances its binding affinity to target proteins, influencing various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 5-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one stands out due to its unique combination of chloro and trifluoromethyl groups. Similar compounds include:
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another compound with trifluoromethyl and chloro groups, but with a pyridine ring instead of a benzimidazole ring.
5-Chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione: A related benzimidazole derivative with additional chloro groups
Propiedades
Fórmula molecular |
C8H4ClF3N2O |
|---|---|
Peso molecular |
236.58 g/mol |
Nombre IUPAC |
5-chloro-6-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C8H4ClF3N2O/c9-4-2-6-5(13-7(15)14-6)1-3(4)8(10,11)12/h1-2H,(H2,13,14,15) |
Clave InChI |
WNRJYXLNCXUCOK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1NC(=O)N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)




![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)




![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
